5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Bromination: The starting material, 3-methoxyphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-5-methoxyphenol.
Etherification: The brominated product is then subjected to etherification with 2-(2-(prop-2-en-1-yl)phenoxy)ethanol under basic conditions to form the intermediate compound.
Condensation: The intermediate is then condensed with diazinane-2,4,6-trione under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE: Unique due to its specific brominated methoxyphenyl group and diazinane trione core.
Other Diazinane Triones: Compounds with similar core structures but different substituents.
Brominated Phenyl Compounds: Compounds with brominated phenyl groups but different core structures.
Uniqueness
The uniqueness of 5-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21BrN2O6 |
---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
5-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H21BrN2O6/c1-3-6-15-7-4-5-8-18(15)31-9-10-32-20-17(24)12-14(13-19(20)30-2)11-16-21(27)25-23(29)26-22(16)28/h3-5,7-8,11-13H,1,6,9-10H2,2H3,(H2,25,26,27,28,29) |
InChI Key |
GXBVFNORODETCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCCOC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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